molecular formula C15H18F3NO3 B13423182 Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 23482-34-0

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B13423182
CAS No.: 23482-34-0
M. Wt: 317.30 g/mol
InChI Key: GKXBDEHOLDJPBP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to its piperidine ring structure combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

23482-34-0

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO3/c1-2-22-13(20)19-8-6-14(21,7-9-19)11-4-3-5-12(10-11)15(16,17)18/h3-5,10,21H,2,6-9H2,1H3

InChI Key

GKXBDEHOLDJPBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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